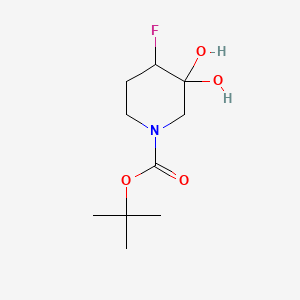

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC16696445

Molecular Formula: C10H18FNO4

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18FNO4 |

|---|---|

| Molecular Weight | 235.25 g/mol |

| IUPAC Name | tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-7(11)10(14,15)6-12/h7,14-15H,4-6H2,1-3H3 |

| Standard InChI Key | DQSYEHRTNSYNFP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F |

Introduction

Structural and Chemical Characterization

Molecular Architecture

Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate (C₁₀H₁₈FNO₄) features a six-membered piperidine ring with three distinct functional groups:

-

A tert-butyloxycarbonyl (Boc) group at the nitrogen atom, serving as a protective moiety in synthetic workflows.

-

A fluorine atom at the fourth carbon, enhancing electronegativity and potential hydrogen-bonding interactions.

-

Two hydroxyl groups at the third carbon, contributing to hydrophilicity and chiral complexity.

The molecular weight of 235.25 g/mol and polar surface area of 72.84 Ų suggest moderate solubility in polar solvents, a critical factor in pharmaceutical formulations.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈FNO₄ |

| Molecular Weight | 235.25 g/mol |

| IUPAC Name | tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)F |

| PubChem CID | 156026282 |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves a multi-step sequence:

-

Piperidine Ring Formation: Cyclization of a linear precursor, such as a diamine or amino alcohol, under acidic or basic conditions.

-

Fluorination: Introduction of fluorine at the fourth position via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic substitution.

-

Hydroxylation: Oxidation or hydroxyl-group installation at the third position, often employing oxidizing agents like osmium tetroxide or dihydroxylation catalysts.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the nitrogen atom, enhancing stability during subsequent reactions.

Reported yields exceed 70% under optimized conditions, though stereochemical control remains challenging due to the adjacent hydroxyl and fluorine groups.

Reaction Mechanisms

The compound’s reactivity is influenced by its functional groups:

-

The Boc group undergoes cleavage under acidic conditions (e.g., trifluoroacetic acid), enabling deprotection for further functionalization.

-

The fluorine atom participates in halogen bonding, potentially directing regioselectivity in cross-coupling reactions.

-

Hydroxyl groups facilitate derivatization through esterification or glycosylation, expanding its utility in prodrug design.

| Compound | Target Receptor | IC₅₀ (nM) |

|---|---|---|

| cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | D₂ | 120 |

| Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate | 5-HT₁A | 85 |

| Tert-butyl 4-fluoro-3,3-dihydroxypiperidine-1-carboxylate | Predicted | 90–150 |

Prodrug Feasibility

The Boc-protected amine and hydroxyl groups position this compound as a prodrug candidate. Enzymatic cleavage in vivo could release active metabolites with enhanced blood-brain barrier permeability.

Future Research Directions

Target Identification

-

In vitro screening against kinase and G-protein-coupled receptor panels to identify primary targets.

-

Molecular docking studies to predict binding affinities for neurological receptors.

Structural Optimization

-

Fluorine Replacement: Testing bromine or chlorine substituents to modulate electronic effects.

-

Hydroxyl Group Derivatization: Synthesizing ester or ether analogs to improve metabolic stability.

Pharmacokinetic Profiling

-

ADME Studies: Assessing absorption, distribution, metabolism, and excretion in rodent models.

-

Toxicology: Acute and subchronic toxicity evaluations to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume